Pentobarbital

Overview

Description

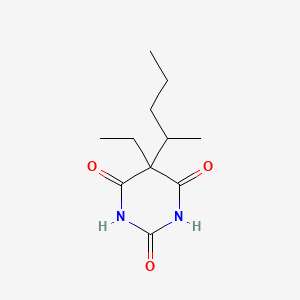

Pentobarbital (5-ethyl-5-(1-methylbutyl)-2,4,6(1H,3H,5H)-pyrimidinetrione) is a short-acting oxybarbiturate derived from barbituric acid, first synthesized in 1930 . It primarily acts as a positive allosteric modulator of GABAA receptors, enhancing chloride ion influx and neuronal hyperpolarization, leading to sedative, hypnotic, and anticonvulsant effects . Unlike benzodiazepines, it lacks analgesic properties and exhibits dose-dependent respiratory depression, necessitating careful clinical monitoring . This compound is used in anesthesia, status epilepticus management, and euthanasia . Its sodium salt formulation (this compound sodium) is common in veterinary and experimental settings due to rapid onset (15–30 minutes) and short duration of action (3–4 hours) .

Preparation Methods

Pentobarbital is synthesized through methods similar to those used for amobarbital. The key difference lies in the alkylation step, where α-ethylmalonic ester is alkylated with 2-bromopentane instead of 1-bromo-3-methylbutane . The synthetic route involves the following steps:

Alkylation: α-ethylmalonic ester is alkylated with 2-bromopentane.

Cyclization: The resulting product undergoes cyclization to form the barbiturate ring.

Purification: The final product is purified to obtain this compound.

For industrial production, this compound sodium is prepared by dissolving sodium this compound in ethanol and propylene glycol, followed by volume metering, filtering, and sterilizing with sterile water for injection .

Chemical Reactions Analysis

Metabolic Reactions

Pentobarbital is primarily metabolized in the liver through the oxidation of its 1-methylbutyl side chain to a secondary alcohol, resulting in the formation of 5-ethyl-5-(3'-hydroxy-1'-methylbutyl)barbituric acid . This metabolic pathway involves the creation of a new chiral center, leading to four possible diastereoisomeric metabolites.

| Metabolic Pathway | Description | Products |

|---|---|---|

| Primary Metabolism | Omega-1 oxidation of the 1-methylbutyl side chain | 5-Ethyl-5-(3'-hydroxy-1'-methylbutyl)barbituric acid |

| Secondary Metabolism | Further oxidation and conjugation | Various diastereoisomeric metabolites |

Stability and Degradation Reactions

| Degradation Conditions | Description | Stability |

|---|---|---|

| Aqueous Solution | Stable at room temperature and 50°C | High |

| High pH and Formaldehyde | Complete degradation in 30 days | Low |

| Oxidative Stress | Degradation products observed with hydrogen peroxide | Moderate |

Chemical Interactions

This compound interacts with various substances, including other drugs and chemicals. It is known to potentiate the effects of gamma-aminobutyric acid (GABA) by binding to GABA_A receptors, enhancing inhibitory neurotransmission . Additionally, this compound can interact with strong oxidizing agents, which may lead to hazardous reactions.

| Interaction | Description | Effects |

|---|---|---|

| GABA_A Receptors | Prolongs the opening of chloride ion channels | Enhanced sedative effects |

| Strong Oxidizing Agents | Potential for hazardous reactions | Avoidance recommended |

Analytical Methods for Stability Assessment

High-performance liquid chromatography (HPLC) is commonly used to assess the stability of this compound formulations. This method allows for the detection of degradation products and ensures the accuracy of this compound concentrations in various formulations.

| Analytical Method | Description | Application |

|---|---|---|

| HPLC | Stability-indicating assay for this compound sodium | Detection of degradation products and concentration analysis |

Scientific Research Applications

Medical Applications

1. Sedation and Hypnosis

Pentobarbital is primarily used as a sedative and short-term hypnotic agent. It is effective in inducing sleep and is utilized in various clinical settings to manage anxiety and agitation in patients. Its rapid onset of action makes it suitable for preoperative sedation .

2. Anesthesia

this compound serves as a preanesthetic medication, often administered before surgical procedures to facilitate anesthesia induction. Its ability to depress the central nervous system helps in preparing patients for surgery .

3. Control of Seizures

In emergency situations, this compound is employed to control seizures, particularly in cases of status epilepticus where immediate intervention is necessary. Its anticonvulsant properties make it a valuable tool in critical care settings .

4. Inducing Coma

this compound-induced coma is a therapeutic option for patients with severe brain injuries or those suffering from refractory intracranial hypertension. This application aims to reduce metabolic demand and intracranial pressure, providing neuroprotection during critical phases of recovery .

5. Treatment of Reye's Syndrome

this compound can reduce intracranial pressure in patients with Reye's syndrome, a serious condition that causes swelling in the liver and brain. It has been used to manage symptoms effectively during acute episodes .

Veterinary Applications

1. Anesthesia in Animals

this compound is commonly used as an anesthetic agent in veterinary medicine. It is effective for sedation and anesthesia in various animal species during surgical procedures .

2. Euthanasia

Due to its ability to induce rapid unconsciousness followed by death, this compound is widely used for euthanasia in animals. It is often administered intravenously or through injection solutions specifically designed for this purpose .

Euthanasia and Assisted Suicide

This compound has gained attention for its role in euthanasia and physician-assisted suicide:

1. Human Euthanasia

In jurisdictions where assisted dying is legal, this compound is prescribed for terminally ill patients seeking to end their suffering. In the Netherlands, for instance, it is part of the standard protocol for physician-assisted suicide, typically administered in liquid form with antiemetics to prevent nausea .

2. Dosage Protocols

The dosage for physician-assisted suicide varies by region but generally involves high doses (e.g., 10 grams or more) to ensure a peaceful death without prolonged suffering . In Switzerland, intravenous administration leads to rapid onset of sleep followed by cardiac arrest within minutes .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Upper Airway Resistance Study : A double-blind crossover study demonstrated that this compound increased time to arousal during sleep while affecting upper airway resistance negatively. This research highlighted its impact on respiratory function during sedation .

- Pain Management Study : Research indicated that intravenous administration of this compound effectively alleviated pain and sensory abnormalities in clinical settings, showcasing its utility beyond sedation .

- Cognitive Effects Study : Investigations into the cognitive effects of this compound revealed significant impacts on psychomotor performance, emphasizing the need for careful monitoring when used in outpatient settings .

Mechanism of Action

Pentobarbital exerts its effects by binding to a distinct site on the GABA-A receptor, associated with a chloride ion channel. This binding increases the duration of time for which the chloride ion channel remains open, thereby prolonging the inhibitory effect of GABA in the thalamus . This action results in sedation, hypnosis, and anticonvulsant effects. At high doses, this compound can open the ion channel even in the absence of GABA, leading to profound central nervous system depression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Properties

Mechanism of Action

- Pentobarbital vs. Phenobarbital: Both modulate GABAA receptors, but this compound binds a distinct allosteric site, acting as a "full agonist" to enhance diazepam binding by 125%, whereas phenobarbital exhibits partial agonist/antagonist effects . This compound’s rapid brain penetration (15 minutes) contrasts with phenobarbital’s slower onset, making the former preferable for acute sedation .

- This compound vs. Secobarbital : Structurally similar, both enhance GABAergic transmission, but secobarbital’s longer half-life (15–40 hours) suits chronic insomnia management, unlike this compound’s short-acting profile .

Receptor Selectivity

- AMPAR Antagonism: this compound and phenytoin selectively inhibit calcium-impermeable AMPA receptors (CI-AMPARs) via non-competitive mechanisms, distinguishing them from classical antagonists like DNQX .

Metabolic Pathways and Hepatotoxicity

- Hepatocarcinogenesis: Unlike long-acting barbiturates (e.g., phenobarbital), this compound promotes hepatocellular tumors in rats via CYP2B induction, challenging the assumption that only prolonged sedation drives carcinogenicity .

- Enzyme Induction: this compound induces hepatic CYP450 enzymes more potently than phenobarbital, accelerating metabolism of warfarin and oral contraceptives .

Regulatory and Handling Considerations

- Schedule Classification: this compound: Schedule II (US), Schedule 8 (Australia) .

- Storage: this compound sodium requires refrigeration (4°C) and protection from light, unlike stable phenobarbital tablets .

Biological Activity

Pentobarbital is a barbiturate that primarily acts on the central nervous system (CNS). It has a range of biological activities, including sedative, hypnotic, and anticonvulsant effects. This article explores the mechanisms of action, pharmacokinetics, and clinical implications of this compound, along with relevant case studies and research findings.

This compound exerts its effects by enhancing the action of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission. This mechanism results in sedation, hypnosis, and anticonvulsant properties. At higher doses, this compound can induce anesthesia.

Pharmacokinetics

The pharmacokinetics of this compound are characterized by rapid absorption and distribution. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | 15-50 hours (varies with dose) |

| Peak Plasma Concentration | 30-60 minutes post-administration |

| Volume of Distribution | 0.5-1 L/kg |

| Clearance | 0.5-1.5 mL/min/kg |

This compound is metabolized primarily in the liver, with metabolites exhibiting significantly reduced biological activity compared to the parent compound .

Sedative and Hypnotic Effects

This compound is widely used for its sedative and hypnotic effects. Studies indicate that it can prolong sleep duration and reduce sleep latency in various animal models. For instance, a study involving healthy subjects demonstrated that this compound administration increased the time to arousal during sleep, indicating enhanced sedative effects .

Anticonvulsant Properties

At elevated doses, this compound acts as an anticonvulsant. Research shows that it can effectively control seizures in emergency situations. However, its use must be carefully monitored due to potential respiratory depression at high doses .

Respiratory Effects

This compound has been shown to affect respiratory mechanics during sleep. A study reported that while it increased genioglossus muscle activity (a key muscle for airway patency), it also raised upper airway resistance . This dual effect can complicate its use in patients with obstructive sleep apnea.

Case Studies

- Case Study on Seizure Management : A clinical case highlighted the successful use of this compound in managing refractory status epilepticus in a patient unresponsive to other anticonvulsants. The patient exhibited significant seizure control with minimal adverse effects when closely monitored.

- Sleep Study Analysis : In a controlled trial involving 12 participants, this compound was administered to assess its impact on upper airway dynamics during sleep. Results indicated an increase in time to arousal and enhanced genioglossus reflex activity; however, upper airway resistance was also elevated .

Research Findings

Recent studies have explored the metabolites of this compound and their biological activity:

- Metabolite Activity : The hydroxythis compound metabolites exhibit weak sedative activity when tested in animal models. This suggests that while the parent compound is effective as a sedative, its metabolites may not contribute significantly to this effect .

- Interaction with Other Drugs : Research indicates that subanesthetic doses of this compound do not enhance or diminish the analgesic effects of opioids like morphine, suggesting a lack of significant interaction between these classes of drugs .

Q & A

Basic Research Questions

Q. How can researchers quantify pentobarbital concentrations in biological samples with high precision?

A validated gas chromatography/mass spectrometry (GC/MS) protocol is recommended. This involves solid-phase extraction (Bond Elute Certify II cartridges) of buffered urine samples (pH 7), derivatization with iodomethane/tetramethylammonium hydroxide, and analysis using a DB-5 column. Deuterated d5-pentobarbital is used as an internal standard to improve accuracy. Recovery rates range from 80–90%, with detection limits as low as 20 ng/mL. Note that calibration curves for this compound may require hyperbolic regression due to interference from the internal standard .

Q. What experimental designs are suitable for studying this compound’s anesthetic effects on GABAA receptors?

Use two-microelectrode voltage-clamp techniques on α1β3γ2L GABAA receptors expressed in oocytes. Quantify modulation by applying low this compound concentrations (e.g., 1–10 µM) alongside GABA, and assess direct activation at higher concentrations (e.g., 1–10 mM). A "notch" protocol can isolate inhibitory effects from agonist activity. Data should be analyzed using Monod-Wyman-Changeux allosteric co-agonist models to estimate receptor open probabilities .

Q. How do researchers address variability in this compound metabolism across preclinical models?

Employ the this compound sleeping test in rodent models, measuring sleeping time (loss of righting reflex) and latency post-injection. For example, in portal vein ligation (PVL) models, sleeping time peaks at 72 hours (P=0.0451), requiring longitudinal sampling. Use ANOVA with Bonferroni post-hoc tests to compare groups and GraphPad Prism for visualization .

Advanced Research Questions

Q. How can contradictory data on this compound’s dual agonist/inhibitory effects be resolved?

Apply a correction method to separate inhibitory and agonist effects. For example, in voltage-clamp experiments, pre-treat receptors with a saturating GABA concentration to activate them, then apply this compound in a single-sweep "notch" protocol to quantify inhibition. Correct steady-state activation data using inhibition parameters (IC50 ≈ 1 mM) to refine co-agonist models. This reveals two allosteric agonist sites (KPB ≈ 5 mM) with higher efficacy than GABA itself .

Q. What methodologies are effective for analyzing this compound’s isoform-specific interactions with cytochrome P450 enzymes?

Combine in vitro hepatic microsomal assays with in vivo pharmacokinetic profiling. For example, after PVL in rats, measure CYP isoform activity via substrate-specific metabolism (e.g., midazolam for CYP3A). Use LC-MS/MS to quantify this compound and metabolites, correlating changes with CYP expression (Western blot) and sleeping time data. Statistical significance should be assessed at P ≤ 0.05 .

Q. How can researchers model this compound’s synergistic effects with other CNS depressants (e.g., ethanol)?

Design cross-over studies in animal models or transfected cell systems. For example, compare this compound’s behavioral effects (rotarod performance, sedation thresholds) in the presence and absence of ethanol. Use isobolographic analysis to determine additive or synergistic interactions. Subjective effects in human subjects (e.g., drug abusers) can be quantified using visual analog scales, with mixed-effects models accounting for inter-individual variability .

Q. Methodological Considerations

Q. What statistical approaches are critical for interpreting this compound dose-response data?

Non-linear regression (e.g., log[agonist] vs. response) is essential for EC50/IC50 estimation. For multi-site binding (e.g., GABAA receptors), use the Hill equation or allosteric co-agonist models. Report confidence intervals and goodness-of-fit metrics (R², AIC). Avoid overinterpreting "significant" effects without specifying P-values and effect sizes .

Q. How should researchers validate new this compound analogs for receptor binding studies?

Perform competitive radioligand displacement assays using [³H]muscimol or [³H]flunitrazepam in cortical membranes. Calculate Ki values via Cheng-Prusoff equations. Confirm functional activity using patch-clamp electrophysiology. For in vivo validation, compare hypnotic potency (ED50) and duration in wild-type vs. GABAA receptor subunit knockout models .

Q. Data Reporting Standards

- Tables : Include recovery rates, calibration ranges, and statistical parameters (e.g., %CV for intra-day precision) .

- Figures : Show dose-response curves, receptor activation/inhibition traces, and time-course plots (e.g., sleeping time post-PVL) .

- Ethics : Adhere to NIH guidelines for animal studies, detailing anesthesia protocols (e.g., this compound 70 mg/kg IP) and endpoint criteria .

Properties

IUPAC Name |

5-ethyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXRUCMBJFQVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-33-0 (mono-hydrochloride salt) | |

| Record name | Pentobarbital [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023435 | |

| Record name | Pentobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pentobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

A white, hygroscopic, crystalline powder or granules, odorless or with a slight characteristic odor, with a slightly bitter taste. Very sol in water and alcohol; practically insol in ether. A 10% soln in water has pH of 9.6 to 11 and slowly decomposes. /Pentobarbitone sodium/, A fine, white, odorless, crystalline powder with a slightly bitter taste. Sparingly sol in water; slightly sol in alcohol; practically insol in ether. A saturated soln in water has a pH of about 9.5. /Pentobarbital calcium/, Slightly soluble in water; soluble in ethanol, ethyl ether, Very slightly soluble in water and carbon tetrachloride; very soluble in acetone and methyl alcohol, 1 part in 4.5 parts alcohol; 1 part in 4 parts chloroform; 1 part in 10 parts ether, In water, 679 mg/L at 25 °C, 8.64e-01 g/L | |

| Details | Yalkowsky SH, Dannenfelser RM; Aquasol Database of Aqueous Solubility. Version 5. College of Pharmacy, Univ of Ariz - Tucson, AZ. PC Version (1992) | |

| Record name | Pentobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00312 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Yalkowsky SH, Dannenfelser RM; Aquasol Database of Aqueous Solubility. Version 5. College of Pharmacy, Univ of Ariz - Tucson, AZ. PC Version (1992) | |

| Record name | Pentobarbital | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Yalkowsky SH, Dannenfelser RM; Aquasol Database of Aqueous Solubility. Version 5. College of Pharmacy, Univ of Ariz - Tucson, AZ. PC Version (1992) | |

| Record name | Pentobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Pentobarbital binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. All of these effects are associated with marked decreases in GABA-sensitive neuronal calcium conductance (gCa). The net result of barbiturate action is acute potentiation of inhibitory GABAergic tone. Barbiturates also act through potent (if less well characterized) and direct inhibition of excitatory AMPA-type glutamate receptors, resulting in a profound suppression of glutamatergic neurotransmission., The exact mechanism(s) by which barbiturates exert their effect on the CNS, has not been fully elucidated. However, it is believed that such effects are related, at least partially, to the drugs' ability to enhance the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS, by altering inhibitory synaptic transmissions that are mediated by GABAA receptors. /Barbiturates General Statement/, Although the drugs act throughout the CNS, a site of particular sensitivity is the polysynaptic midbrain reticular formation which is concerned with the arousal mechanism. Barbiturates induce an imbalance in central inhibitory and facilitatory mechanisms influencing the cerebral cortex and the reticular formation. The significance of the effect of barbiturates on neurotransmitters is unclear. It appears that the drugs decrease the excitability of both presynaptic and postsynaptic membranes. It has not been determined which of the various actions of barbiturates at cellular and synaptic levels are responsible for their sedative and hypnotic effects. /Barbiturates General Statement/, Relatively low doses of the barbiturates depress the sensory cortex, decrease motor activity, and produce sedation and drowsiness. In some patients, however, drowsiness may be preceded by a period of transient elation, confusion, euphoria, or excitement, especially after subhypnotic doses of aprobarbital, pentobarbital, or secobarbital. /Barbiturates General Statement/, Larger doses distort judgment, cloud perception, suppress motor activity, and produce drowsiness and sleep. Still larger doses induce anesthesia. Barbiturate-induced sleep differs from physiologic sleep. Barbiturates reduce the rapid eye movement (REM) or dreaming stage of sleep. Stages III and IV sleep are also decreased. Although tolerance develops to the REM-suppressant effects during chronic administration, REM rebound occurs when the drugs are withdrawn, and the patient may experience markedly increased dreaming, nightmares, and/or insomnia. /Barbiturates General Statement/, For more Mechanism of Action (Complete) data for Pentobarbital (22 total), please visit the HSDB record page. | |

| Details | American Society of Health System Pharmacists; AHFS Drug Information 2009. Bethesda, MD. (2009), p. 2579 | |

| Record name | Pentobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00312 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | American Society of Health System Pharmacists; AHFS Drug Information 2009. Bethesda, MD. (2009), p. 2579 | |

| Record name | Pentobarbital | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from alcohol, White to practically white, fine, powder, Needles from water | |

CAS No. |

76-74-4 | |

| Record name | (±)-Pentobarbital | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentobarbital [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00312 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pentobarbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pentobarbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentobarbital | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTOBARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4744080IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentobarbital | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 °C, 129.5 °C | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-248 | |

| Record name | Pentobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00312 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-248 | |

| Record name | Pentobarbital | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-248 | |

| Record name | Pentobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.